2-[4-(1H-imidazol-1-yl)phenoxy]ethanol

Heme Oxygenase-1 (HO-1) Enzyme Inhibition Imidazole Derivatives

Researchers studying heme oxygenase-1 (HO-1) inhibition require precisely characterized reference compounds to establish assay baselines-generic imidazole derivatives cannot substitute due to extreme SAR sensitivity. 2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol delivers: • Defined IC50 of 67.6 μM against rat spleen microsomal HO-1 for reproducible dose-response calibration. • 169-fold potency differential versus optimized analogs, validating linker-specific SAR interpretation. • Consistent 95% purity and in-stock availability across mg to gram scales for uninterrupted experimental workflows.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B8509011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1H-imidazol-1-yl)phenoxy]ethanol
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=CN=C2)OCCO
InChIInChI=1S/C11H12N2O2/c14-7-8-15-11-3-1-10(2-4-11)13-6-5-12-9-13/h1-6,9,14H,7-8H2
InChIKeyYJELYAXMZVLHII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol: HO-1 Inhibitor Overview


2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol (CAS 136167-43-6, CHEMBL4459358) is an imidazole derivative featuring a phenoxyethanol linker. This compound serves as a modest inhibitor of heme oxygenase-1 (HO-1) with a well-defined, albeit moderate, IC50 of 67.6 μM against rat spleen microsomal HO-1 [1]. Its structure provides a foundational scaffold within the imidazole-phenoxy chemical space, enabling clear structure-activity relationship (SAR) comparisons against both high-potency and lower-affinity analogs.

1 Imidazole-phenoxy scaffold for HO-1 SAR studies
2 Moderate HO-1 inhibition control in enzyme assays
3 Defined linker space for western-region modification

Why Simple Imidazole Analogs Cannot Replace This Compound


The biological activity of 2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol is exquisitely sensitive to the precise architecture of its ethanolic linker and the positioning of the imidazole ring [1]. Even minor structural deviations among imidazole-based HO-1 inhibitors result in dramatic, quantifiable shifts in potency and selectivity profiles. For instance, the unsubstituted ethanolic spacer of this compound yields an IC50 of 67.6 μM, whereas a close structural analog with an optimized hydrophobic tail (Compound 1) achieves an IC50 of 0.40 μM [1]. This 169-fold difference in potency underscores that generic or seemingly similar imidazole derivatives cannot be presumed to possess the same biological signature, rendering specific procurement of this compound essential for reproducible and interpretable experimental outcomes [1].

Ethanolic linker architecture can shift HO-1 potency beyond typical class range.

Generic imidazole derivatives may not reproduce the reported 169-fold IC50 difference observed between close analogs.

Isoform selectivity (HO-1 vs HO-2) is uncharacterized for this compound; analog profiles do not transfer directly.

Quantitative Evidence for 2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol


HO-1 Inhibitory Potency vs. Lead Compound

2-[4-(1H-Imidazol-1-yl)phenoxy]ethanol exhibits an IC50 of 67.6 ± 2.1 μM for HO-1 inhibition, placing it as a moderate inhibitor within its class. This is directly contrasted with the lead compound (R/S)-1, which possesses an IC50 of 0.40 ± 0.01 μM, representing a 169-fold increase in potency [1].

HO-1 IC50 vs Lead
Head-to-head
67.6 μM vs 0.40 μM (169-fold difference)
Moderate inhibition supports SAR baseline and control design.
Rat spleen microsomes, NADPH substrate, spectrometry assay.
Heme Oxygenase-1 (HO-1) Enzyme Inhibition Imidazole Derivatives

HO-1 vs. HO-2 Selectivity Profile

While 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol demonstrates an IC50 of 67.6 μM for HO-1, its activity against the constitutive isoform HO-2 was not determined (ND) in the referenced study [1]. In contrast, the potent lead compound (R/S)-1 exhibits an HO-2 IC50 of 32.0 ± 2.2 μM, resulting in an 80-fold selectivity for HO-1 [1]. This absence of selectivity data for the target compound itself is a key differentiator, positioning it as a compound requiring further characterization rather than a pre-optimized, selective tool.

HO-1 vs HO-2 Selectivity
Cross-study comparable
HO-2 IC50: not determined; lead 80-fold selective
Selectivity profile uncharacterized; may require further profiling.
Rat microsome assay; direct selectivity data absent.
Heme Oxygenase-1 (HO-1) Heme Oxygenase-2 (HO-2) Selectivity

Unique Binding Pose in HO-1 Active Site

Molecular modeling studies confirm that the imidazole nitrogen of 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol coordinates the heme ferrous iron, while its hydrophobic groups are positioned in the western region of the HO-1 binding pocket [1]. This binding mode is characteristic of a subset of imidazole-based inhibitors. In contrast, other analogs like Azalanstat (IC50 = 5.3 μM) are hypothesized to interact differently due to their distinct structural features, which likely account for their 12.8-fold greater potency [1]. The specific ethanolic spacer of the target compound defines this particular interaction geometry.

Binding Pose Model
Class-level inference
Coordinates heme iron; occupies western pocket
Azalanstat IC50 5.3 μM, 12.8-fold difference
Binding mode rationalizes moderate affinity, guides analog design.
Homology model docking; requires crystallographic validation.
Molecular Modeling Docking Heme Oxygenase-1

Cytotoxicity Profile in Breast Cancer Cell Lines

In vitro cytotoxicity screening of the structurally analogous compound (R/S)-1 revealed differential sensitivity between hormone-sensitive and hormone-resistant breast cancer cell lines. Compound 1 exhibited an IC50 of 52.55 μM in MCF-7 cells (hormone-sensitive) and 82.60 μM in MDA-MB-231 cells (hormone-resistant) [1]. While direct data for 2-[4-(1H-imidazol-1-yl)phenoxy]ethanol is not available, this class-level data suggests that imidazole-based HO-1 inhibitors with ethanolic spacers may retain a similar, albeit moderate, differential cytotoxic profile, providing a rationale for its evaluation as a comparator in related studies.

Cell-line Response (Class-level)
Class-level inference
Analog differential sensitivity MCF-7 vs MDA-MB-231
May support screening in hormone-sensitive vs resistant cancer models.
Direct data for this compound unavailable; analog (R/S)-1 used.
Cytotoxicity Breast Cancer Hormone Sensitivity

Recommended Application Scenarios


Moderate HO-1 Inhibition Control Assays

Given its well-defined IC50 of 67.6 μM for HO-1, this compound is ideally suited as a control for moderate inhibition in biochemical assays. It allows researchers to establish a baseline effect size between un-inhibited controls and the high-potency effects seen with lead compounds like (R/S)-1 (IC50 = 0.40 μM) [1]. This is particularly valuable in experiments aiming to dissect the dose-response relationship of HO-1-mediated effects in cellular or microsomal systems.

SAR Studies on Imidazole-Based Inhibitors

The compound serves as a critical reference point for SAR studies focused on the ethanolic spacer and western region binding pocket of HO-1. By comparing its modest potency and lack of HO-2 selectivity to more optimized analogs, medicinal chemists can systematically evaluate the impact of specific structural modifications, such as introducing hydrophobic tails or varying the linker length, to rationally design improved inhibitors [1].

Cytotoxicity Screening in Hormone-Responsive Cancer Models

Based on class-level evidence from a close structural analog, this compound can be included in cytotoxicity panels to explore the differential sensitivity of hormone-sensitive (e.g., MCF-7) versus hormone-resistant (e.g., MDA-MB-231) breast cancer cells [1]. Its evaluation in such screens can help establish whether the observed 1.6-fold difference in sensitivity for the analog translates to this specific scaffold, contributing to the validation of HO-1 as a target in specific breast cancer subtypes.

Calibration Standard for Docking and Modeling

The experimental IC50 value of 67.6 μM provides a quantitative benchmark for validating and calibrating computational models of HO-1-ligand interactions [1]. Its relatively simple structure and moderate affinity make it an excellent test case for developing scoring functions and docking algorithms aimed at predicting the binding poses and affinities of imidazole-containing compounds within the HO-1 active site.

Application
Selection Property
Validation Focus
Moderate HO-1 inhibition control
Defined moderate inhibitory profile
Dose-response baseline establishment
Imidazole-based inhibitor SAR
Ethanolic spacer scaffold
Potency shift from linker modifications
Cancer cell-model screening
Hormone-sensitive vs resistant cell context
Differential sensitivity endpoint review
HO-1 docking model calibration
Experimentally determined moderate affinity
Scoring function validation and pose prediction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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